

# FAK-IN-16 stability and storage conditions

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## Compound of Interest

Compound Name: FAK-IN-16

Cat. No.: B12381006

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## Technical Support Center: FAK-IN-16

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the potent and selective Focal Adhesion Kinase (FAK) inhibitor, **FAK-IN-16** (also known as OXA-11).

## Frequently Asked Questions (FAQs)

Q1: What is **FAK-IN-16**?

A1: **FAK-IN-16** (also referred to as OXA-11) is a highly potent and selective, orally active small molecule inhibitor of Focal Adhesion Kinase (FAK).<sup>[1][2]</sup> It functions by inhibiting the autophosphorylation of FAK at key tyrosine residues, such as Tyr397 and Tyr861, thereby blocking downstream signaling pathways involved in cell survival, proliferation, migration, and invasion.<sup>[1]</sup>

Q2: What are the recommended storage conditions for **FAK-IN-16**?

A2: Proper storage of **FAK-IN-16** is crucial to maintain its stability and activity. The following conditions are recommended:

- **Lyophilized Powder:** For long-term storage, the lyophilized powder should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years.
- **Reconstituted Solutions:** Once reconstituted, it is advisable to prepare single-use aliquots to minimize freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage

(up to 1 month) or at -80°C for longer-term storage (up to 6 months).

Q3: How should I reconstitute **FAK-IN-16**?

A3: **FAK-IN-16** is typically reconstituted in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For cellular assays, a common stock concentration is 10 mM. To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of **FAK-IN-16**. Ensure the compound is fully dissolved by gentle vortexing or pipetting.

Q4: What is the stability of **FAK-IN-16** in solution?

A4: The stability of **FAK-IN-16** in solution is dependent on the solvent and storage conditions. In general, DMSO solutions of small molecule inhibitors are susceptible to degradation if not stored properly. It is recommended to use freshly prepared solutions for experiments whenever possible. If using frozen aliquots, ensure they are tightly sealed to prevent moisture absorption by the DMSO. Avoid repeated freeze-thaw cycles as this can lead to compound degradation.

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent or no inhibition of FAK phosphorylation in Western blot.	1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the FAK-IN-16 stock solution. 2. Incorrect Concentration: Error in calculating the final concentration for cell treatment. 3. Insufficient Treatment Time: The incubation time may not be long enough to observe an effect. 4. Cellular Resistance: The cell line used may be resistant to FAK inhibition.	1. Use a fresh aliquot of FAK-IN-16 for each experiment. Ensure proper storage of stock solutions at -20°C or -80°C. 2. Double-check all calculations for dilutions. Prepare fresh dilutions from a new aliquot if necessary. 3. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment time for your cell line. 4. Verify the expression and activity of FAK in your cell line. Consider using a different cell line known to be sensitive to FAK inhibitors.
High background in Western blot for phosphorylated FAK (pFAK).	1. Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too high. 2. Inadequate Blocking: The blocking step may be insufficient to prevent non-specific antibody binding. 3. Insufficient Washing: Washing steps may not be stringent enough to remove unbound antibodies.	1. Titrate the primary and secondary antibodies to determine the optimal working dilution. 2. Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST instead of milk). 3. Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
Variability in cell viability assay results.	1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Edge Effects: Wells on the perimeter of the plate may experience different evaporation rates. 3.	1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Avoid using the outer wells of the plate for experimental conditions. Fill

Incomplete Compound  
Dissolution: FAK-IN-16 may not be fully dissolved in the culture medium.

them with sterile PBS or media to maintain humidity. 3. After adding the FAK-IN-16 stock solution to the culture medium, mix thoroughly by gentle pipetting before adding to the cells.

## Data Presentation

Table 1: Biological Activity of **FAK-IN-16** (OXA-11)

Parameter	Value	Assay Conditions	Reference
Biochemical IC <sub>50</sub>	1.2 pM	In vitro FAK Omnia Kinase Assay	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Cellular Mechanistic IC <sub>50</sub>	1 nM	Inhibition of pFAK [Y397] in TOV21G cells	<a href="#">[3]</a> <a href="#">[4]</a>
3-D Culture EC <sub>50</sub> (Proliferation)	9 nM	TOV21G cells	<a href="#">[3]</a> <a href="#">[4]</a>
3-D Culture EC <sub>50</sub> (Apoptosis)	31 nM	TOV21G cells	<a href="#">[3]</a> <a href="#">[4]</a>

## Experimental Protocols

### Protocol 1: Western Blot for FAK Phosphorylation

This protocol describes the treatment of cells with **FAK-IN-16** and subsequent analysis of FAK phosphorylation by Western blot.

Materials:

- Cell line of interest cultured to 70-80% confluency
- FAK-IN-16** stock solution (e.g., 10 mM in DMSO)

- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
- Primary antibodies: anti-pFAK (Tyr397) and anti-total FAK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Cell Treatment:
  - Plate cells and allow them to adhere overnight.
  - Prepare working concentrations of **FAK-IN-16** in complete cell culture medium. Include a DMSO vehicle control.
  - Remove the old medium and add the medium containing **FAK-IN-16** or vehicle control to the cells.
  - Incubate for the desired time (e.g., 24 hours) at 37°C in a CO<sub>2</sub> incubator.
- Cell Lysis:
  - Wash cells twice with ice-cold PBS.

- Add ice-cold RIPA buffer to each plate and scrape the cells.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Protein Quantification and Sample Preparation:
  - Determine the protein concentration of each lysate using a BCA assay.
  - Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
- Western Blotting:
  - Load equal amounts of protein per lane on an SDS-PAGE gel.
  - Run the gel and transfer the proteins to a membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against pFAK (Tyr397) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
  - Apply the chemiluminescent substrate and visualize the bands using an imaging system.
  - Strip the membrane and re-probe with an antibody against total FAK for loading control.

## Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of **FAK-IN-16** on cell viability.

#### Materials:

- Cell line of interest
- **FAK-IN-16** stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

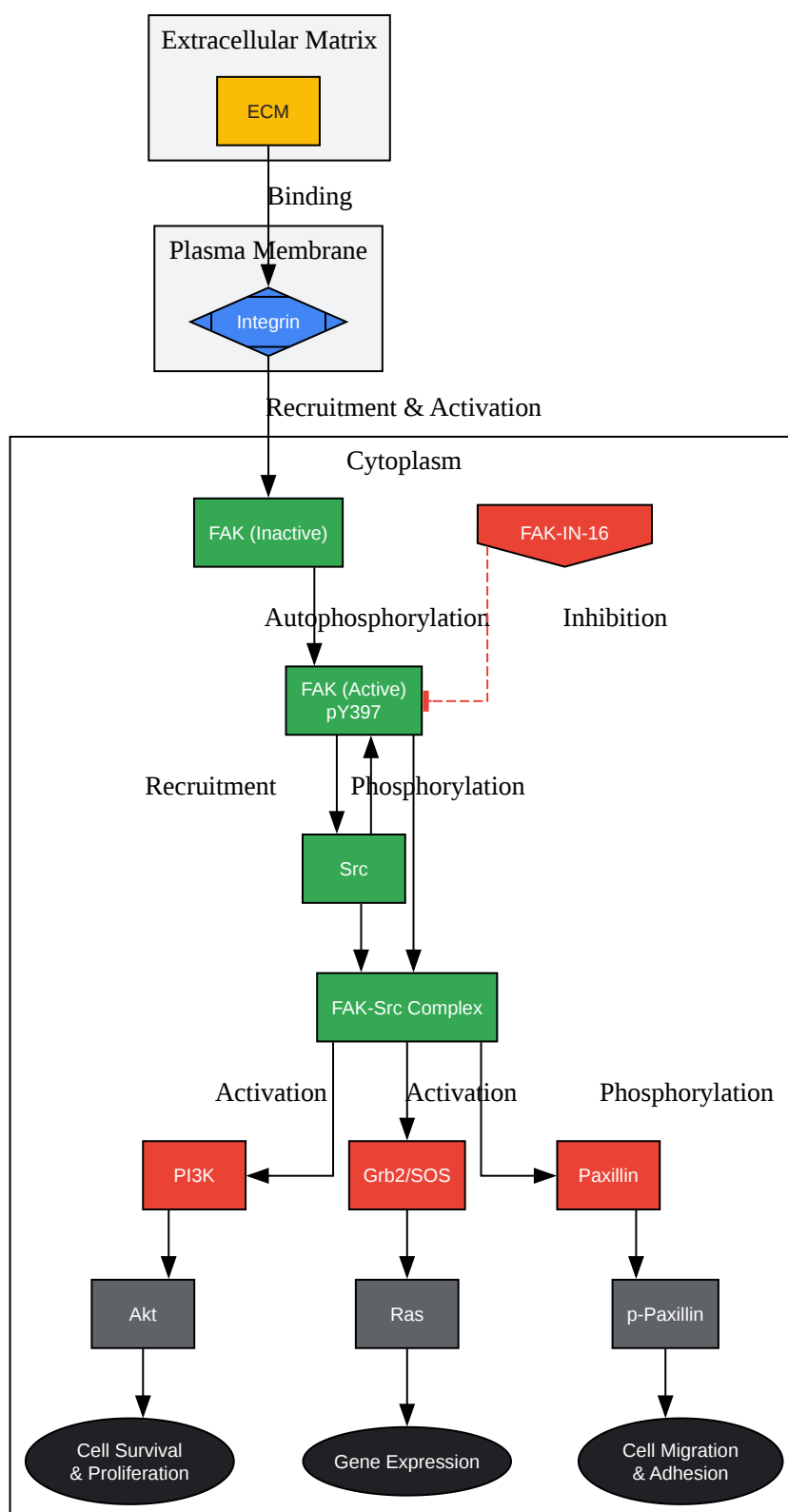
#### Procedure:

- Cell Seeding:
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Compound Treatment:
  - Prepare serial dilutions of **FAK-IN-16** in complete culture medium. Include a DMSO vehicle control.
  - Remove the old medium and add 100  $\mu$ L of the medium containing the different concentrations of **FAK-IN-16** or vehicle control to the respective wells.
  - Incubate for the desired time period (e.g., 48 or 72 hours).
- MTT Assay:
  - Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Remove the medium and add 100  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
- Incubate for at least 15 minutes at room temperature with gentle shaking.
- Data Acquisition:
  - Measure the absorbance at 570 nm using a microplate reader.
  - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

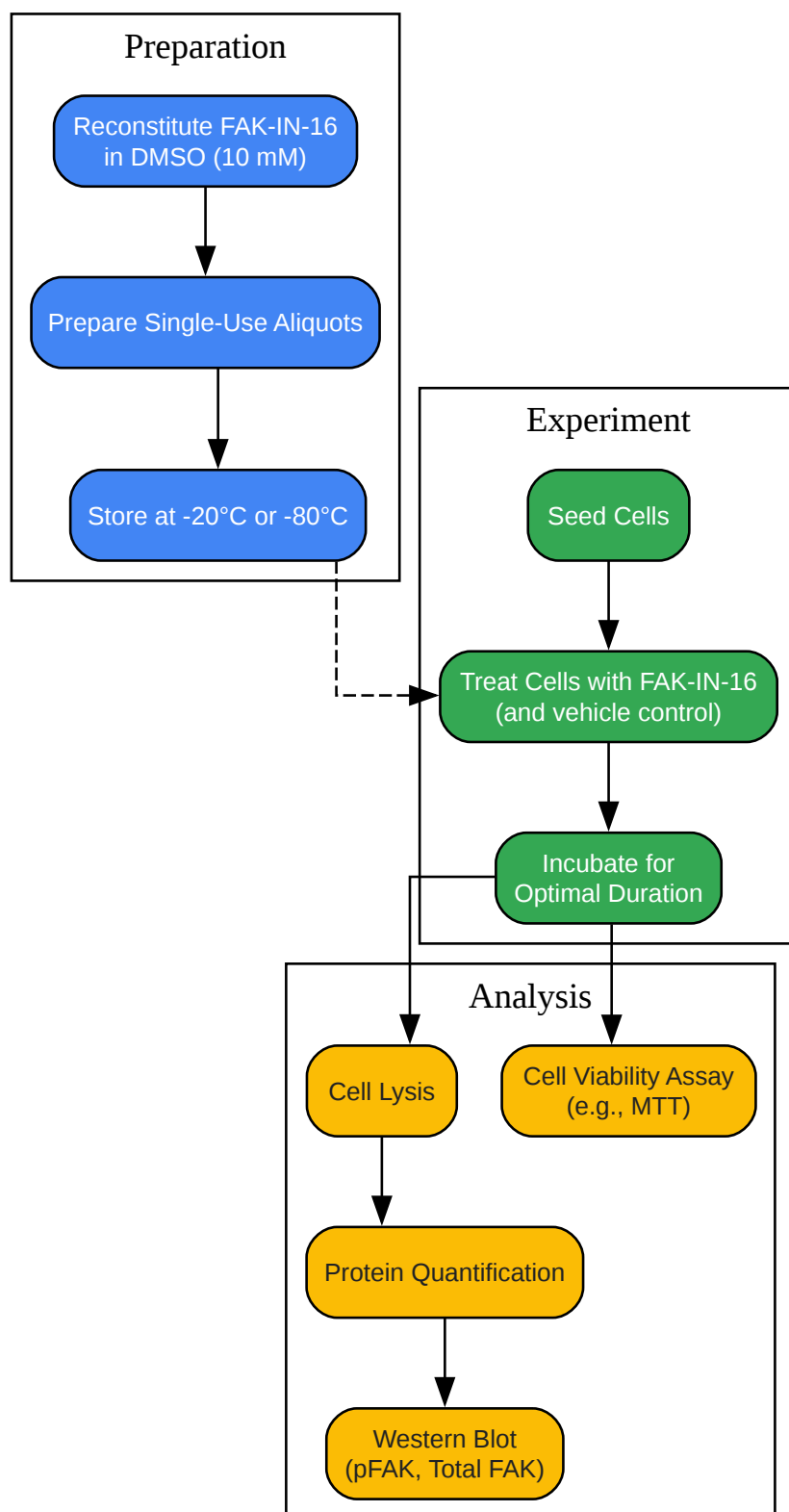
## Mandatory Visualizations





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Caption: FAK Signaling Pathway and the inhibitory action of **FAK-IN-16**.



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Caption: General experimental workflow for using **FAK-IN-16**.

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